REACTION_CXSMILES
|
C(SCCC([N:9]1[N:13]=[C:12]([C:14]2[CH:19]=[CH:18][C:17]([C:20](F)(F)F)=[CH:16][CH:15]=2)[S:11]C1C(OCC1C=CC=CC=1)=O)=O)(=O)C.S[CH2:35][CH2:36][C:37](N1N=C(C2C=CC(C(F)(F)F)=CC=2)SC1C(O)=O)=O>>[CH:19]1[C:18]2[C:17](=[CH:20][CH:35]=[CH:36][CH:37]=2)[CH:16]=[CH:15][C:14]=1[C:12]([NH:13][NH2:9])=[S:11]
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCCC(=O)N1C(SC(=N1)C1=CC=C(C=C1)C(F)(F)F)C(=O)OCC1=CC=CC=C1
|
Name
|
( d )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCCC(=O)N1C(SC(=N1)C1=CC=C(C=C1)C(F)(F)F)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(=S)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |